molecular formula C8H11N5 B1311447 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine CAS No. 1025026-56-5

1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine

Cat. No.: B1311447
CAS No.: 1025026-56-5
M. Wt: 177.21 g/mol
InChI Key: QBBDCDGFVCFUJV-UHFFFAOYSA-N
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Description

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine is a chemical compound with the molecular formula C8H11N5 and a molecular weight of 177.21 g/mol This compound is characterized by its unique structure, which includes two pyrazole rings connected by a nitrogen atom

Preparation Methods

The synthesis of 1’,5’-dimethyl-1’H,2H-3,4’-bipyrazol-5-amine involves several steps. One common method includes the reaction of 1,5-dimethylpyrazole with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the pyrazole rings.

Scientific Research Applications

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical research to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’,5’-dimethyl-1’H,2H-3,4’-bipyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the target enzymes or receptors .

Comparison with Similar Compounds

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine can be compared with other similar compounds, such as:

    1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-3-amine: This compound has a similar structure but differs in the position of the amine group, which can lead to different chemical and biological properties.

    1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-4-amine: Another structural isomer with the amine group at a different position, affecting its reactivity and interactions.

    1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-carboxylic acid:

The uniqueness of 1’,5’-dimethyl-1’H,2H-3,4’-bipyrazol-5-amine lies in its specific structure, which allows for unique interactions and reactivity compared to its isomers and related compounds.

Properties

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5-6(4-10-13(5)2)7-3-8(9)12-11-7/h3-4H,1-2H3,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBDCDGFVCFUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428079
Record name 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025026-56-5
Record name 1′,5′-Dimethyl[3,4′-bi-1H-pyrazol]-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025026-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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